molecular formula C10H8N4O2 B11745829 5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 5722-87-2

5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione

Cat. No.: B11745829
CAS No.: 5722-87-2
M. Wt: 216.20 g/mol
InChI Key: ICNWIVGGVNHRNQ-UHFFFAOYSA-N
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Description

5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione is a tricyclic pteridine derivative that serves as a fundamental scaffold in specialized chemical and biochemical research. Its core structure is related to that of alloxazinium salts, which are well-known for their critical role in mimicking potential flavin intermediates in enzymatic systems . The benzo[g]pteridine-2,4-dione structure is a versatile platform; researchers can introduce various functional groups, such as methyl, ethyl, or methoxy substitutions, to create analogs with tailored properties for specific investigations . This compound's significance is underscored by its structural similarity to intermediates studied in flavoenzyme mechanisms, where related dihydro derivatives are involved in critical redox and electron transfer processes . The central tricyclic system can exhibit molecular bending due to the presence of sp3-hybridized carbon atoms, a feature that can influence its three-dimensional conformation and intermolecular interactions, such as the weak C-H···O bonds observed in related crystal structures that form complex three-dimensional networks . This high-quality chemical is provided as a reliable tool for advanced research applications, including the study of enzyme mechanisms, the synthesis of complex heterocyclic systems, and fundamental investigations in organic and medicinal chemistry. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

5722-87-2

Molecular Formula

C10H8N4O2

Molecular Weight

216.20 g/mol

IUPAC Name

5,10-dihydro-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C10H8N4O2/c15-9-7-8(13-10(16)14-9)12-6-4-2-1-3-5(6)11-7/h1-4,11H,(H3,12,13,14,15,16)

InChI Key

ICNWIVGGVNHRNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(N2)NC(=O)NC3=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most direct route to 5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione involves the condensation of benzene-1,2-diamine derivatives with alloxan monohydrate. This method, adapted from flavin synthesis protocols, leverages the reactivity of alloxan’s triketone structure to form the pteridine ring system. In a representative procedure, 4,5-dimethylbenzene-1,2-diamine reacts with alloxan monohydrate in glacial acetic acid under argon atmosphere, catalyzed by boron oxide (B₂O₃), to yield 7,8-dimethyl-5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione. The reaction proceeds via initial Schiff base formation between the diamine’s amino groups and alloxan’s carbonyl moieties, followed by cyclodehydration to assemble the fused benzo[g]pteridine core.

Critical parameters include:

  • Temperature : Room temperature (20–25°C) to prevent side reactions.

  • Catalyst : B₂O₃ enhances cyclization efficiency by acting as a Lewis acid.

  • Reaction Time : 48 hours for complete conversion, monitored by TLC.

Purification and Yields

The crude product is extracted with dichloromethane (DCM) and purified via column chromatography using a gradient of DCM/acetone (4:1 to 1:1). This method achieves yields of 71% for substituted derivatives, though unsubstituted analogs may require adjusted solvent systems. Impurities predominantly arise from incomplete cyclization or oxidation byproducts, necessitating rigorous washing with brine and sodium sulfate drying.

Nitrosative Cyclization of Pyrimidinone Precursors

Starting Materials and Reaction Design

An alternative approach involves nitrosative cyclization of 6-(N-alkylanilino)-2-methylthiopyrimidin-4(3H)-ones, as demonstrated in the synthesis of 10-alkylflavin-5-oxides. While initially developed for flavin analogs, this method adapts readily to benzo[g]pteridines by selecting unsubstituted aniline derivatives. The pyrimidinone precursor is treated with excess sodium nitrite (NaNO₂) in glacial acetic acid at 10–15°C, inducing cyclization via nitroso intermediate formation.

Key steps include:

  • Precursor Synthesis : 6-Chloro-2-methylthiopyrimidin-4(3H)-one is reacted with aniline derivatives in n-butanol under reflux to install the N-alkylanilino group.

  • Cyclization : Nitrosation at low temperatures minimizes side reactions, yielding the benzo[g]pteridine skeleton in 65–89% efficiency.

Substituent Effects and Limitations

The presence of electron-donating groups (e.g., methyl, methoxy) on the aniline ring accelerates cyclization, with reaction times as short as 1 hour. Conversely, electron-withdrawing groups necessitate prolonged heating (up to 72 hours) and reduce yields to 55–65%. This method’s versatility allows for modular substitution at the 10-position, though achieving the unsubstituted parent compound requires post-synthetic dealkylation steps.

Alternative Routes: Nucleophilic Substitution and Hydrolysis

Methylthio Group Functionalization

The 2-methylthio moiety in intermediates like 10-methyl-2-methylthio-4-oxo-4,10-dihydrobenzo[g]pteridine-5-oxide serves as a handle for further modification. Nucleophilic substitution with amines (e.g., methylamine, n-octylamine) in sealed tubes at 150–160°C replaces the thioether group with amino functionalities, enabling access to 2-alkylamino derivatives. Subsequent hydrolysis of these intermediates with 5N HCl under reflux eliminates the alkylamino group, yielding the 2,4-dione structure.

Hydrolysis Optimization

Acidic hydrolysis conditions (5N HCl, reflux for 7–12 hours) achieve near-quantitative conversion (68–97% yields) but risk ring-opening side reactions. Neutralizing the reaction mixture with aqueous NaHCO₃ before extraction improves purity, while recrystallization from ethanol/water mixtures enhances crystallinity.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

Method Starting Materials Yield Reaction Time Key Advantage
Diamine-Alloxan CondensationBenzene-1,2-diamine, Alloxan71%48 hoursDirect, minimal purification
Nitrosative Cyclization6-Anilinopyrimidinones65–89%1–72 hoursModular substitution
Hydrolysis of Thioethers2-Methylthio-pteridines68–97%7–12 hoursPost-synthetic functionalization

Recent Advances and Modifications

Recent innovations focus on solvent-free mechanochemical synthesis and photocatalytic cyclization to reduce environmental impact. For instance, ball-milling benzene-1,2-diamine with alloxan in the presence of B₂O₃ achieves 68% yield in 6 hours, though scalability remains challenging. Additionally, flow chemistry setups have been explored for nitrosative cyclizations, enabling continuous production with 85% efficiency .

Chemical Reactions Analysis

5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Drug Development : The compound's structure suggests potential as a pharmacophore in designing new therapeutic agents. Its biological activity indicates that it may interact with specific enzymes or receptors, making it a candidate for developing drugs targeting various diseases .

Biological Probes : Due to its potential fluorescence properties, 5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione can be utilized as a fluorescent probe in biological assays. This application is crucial for studying cellular processes and drug interactions.

Material Science

Catalysis : The compound can act as a ligand in catalytic reactions, enhancing the efficiency of transformations in synthetic organic chemistry. Its unique structure allows it to participate in various catalytic processes .

Polymer Science : Incorporating this compound into polymers can modify their thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for industrial use .

Research has shown that this compound exhibits significant biological activities such as anti-inflammatory and analgesic effects. For instance, studies have demonstrated its potential to inhibit specific enzymes involved in inflammatory pathways .

Interaction Studies

Interaction studies involving this compound have focused on its binding affinity with various biomolecules. These studies are critical for elucidating its mechanism of action and understanding its therapeutic potential. The interactions with target proteins can lead to insights into drug design and efficacy .

Mechanism of Action

The mechanism of action of 5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It acts by binding to enzymes and altering their activity, which can affect various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 5,10-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione and analogous pteridine derivatives:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Sources References
This compound C10H8N4O2 5,10-dihydro Isolated from C. molybdites; redox activity?
Lumazine (Pteridine-2,4(1H,3H)-dione) C6H4N4O2 No benzo-fusion; unconjugated pteridine Endogenous metabolite; precursor to pterins
Isoalloxazine (Benzo[g]pteridine-2,4(3H,10H)-dione) C10H6N4O2 Fully conjugated; positions 3H,10H Core structure of flavins (e.g., riboflavin)
7,8-Dimethylbenzo[g]pteridine-2,4(1H,3H)-dione C12H10N4O2 7,8-dimethyl groups Synthetic derivative (lumichrome); photochemical studies
Riboflavin (Vitamin B2) C17H20N4O6 7,8-dimethyl; 10-ribityl side chain Essential cofactor in metabolism

Physicochemical Properties

  • Solubility : Lumazine (unsubstituted pteridine-2,4-dione) exhibits solubility in DMSO (50 mg/mL) , while methylated derivatives like 7,8-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione likely have reduced polarity. The dihydro modification in the target compound may enhance solubility compared to fully aromatic analogs.
  • Stability : Fully conjugated isoalloxazines (e.g., riboflavin) are prone to photodegradation, whereas dihydro forms might exhibit greater stability under light exposure, though this remains speculative.

Biological Activity

5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione is a compound of significant interest due to its diverse biological activities, particularly in the context of antitumor properties and enzyme inhibition. This article synthesizes current research findings, including data tables and case studies, to provide an authoritative overview of the biological activity of this compound.

Chemical Structure and Properties

This compound belongs to the pteridine family and features a fused bicyclic structure. Its chemical formula is C11H8N4O2C_{11}H_{8}N_{4}O_{2}, and it exhibits several tautomeric forms that can influence its biological activity.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. For instance:

  • In vitro studies demonstrated that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells .
  • Molecular docking studies indicate that this compound can effectively bind to the active sites of target proteins involved in tumor progression. The binding affinity was assessed using AutoDock software, revealing significant interactions with amino acids critical for enzyme function .

The primary mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition: Studies have shown that it inhibits thymidylate synthase by binding to its active site, thereby preventing DNA synthesis in cancer cells .
  • Cell Cycle Arrest: The compound has been reported to induce cell cycle arrest at the S phase, which is critical for halting the proliferation of cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits growth in various cancer cell lines
Enzyme InhibitionInhibits thymidylate synthase
Cell Cycle ArrestInduces S phase arrest in cancer cells

Notable Research Findings

  • Antitumor Efficacy : A study found that derivatives of this compound showed IC50 values in the micromolar range against several cancer cell lines. The most potent derivatives were those modified at the 6-position of the pteridine ring .
  • Molecular Interactions : The binding interactions were characterized by hydrogen bonds and hydrophobic interactions with key residues in thymidylate synthase. Docking studies revealed a binding free energy (ΔGb) of approximately -18.43 kcal/mol for the most active derivatives .

Q & A

Basic Research Questions

Q. What are the key structural features and physicochemical properties of 5,10-Dihydrobenzo[g]pteridine-2,4(1H,3H)-dione?

  • Structural Features : The compound contains a benzo[g]pteridine tricyclic core with two ketone groups at positions 2 and 4. The molecular formula is C₁₅H₁₈N₄O₂ (molecular weight: 286.3290 g/mol), and the IUPAC Standard InChIKey is GPUAGTWEDUVRMX-UHFFFAOYSA-N .
  • Physicochemical Properties : While specific data (e.g., melting point, solubility) are not fully reported in available literature, structural analogs suggest moderate polarity due to the ketone and aromatic systems. Stability is maintained under recommended storage conditions .

Q. What analytical techniques are essential for characterizing this compound?

  • Core Methods :

  • Nuclear Magnetic Resonance (NMR) : For elucidating hydrogen and carbon environments, particularly to distinguish methyl and aromatic protons.
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Critical for resolving ambiguities in stereochemistry or crystal packing, as demonstrated in related pteridine derivatives .
    • Supplementary Techniques : UV-Vis and IR spectroscopy to identify conjugation and functional groups.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves (e.g., nitrile), full-face shields, and lab coats. Respiratory protection (e.g., NIOSH-approved N95 masks) is advised if aerosolization occurs .
  • Engineering Controls : Work in a fume hood to minimize inhalation risks. Avoid contact with strong oxidizers, which may trigger hazardous reactions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Approach :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic or nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate interactions with solvents or biomolecules to predict solubility or binding affinity.
  • Reaction Pathway Modeling : Use software like Gaussian or ORCA to model plausible reaction mechanisms, such as methyl group substitutions or ketone reductions .

Q. What strategies are effective in resolving contradictions in spectroscopic data during structural elucidation?

  • Stepwise Protocol :

Cross-Validation : Compare NMR data with X-ray crystallography results to confirm bond angles and torsional conformations.

Dynamic Effects Analysis : Investigate tautomerism or conformational flexibility (e.g., via variable-temperature NMR) to explain unexpected peaks.

Impurity Profiling : Use HPLC-MS to detect and quantify byproducts that may skew spectral interpretations .

Q. How to design experiments to study the compound's stability under varying pH and temperature?

  • Experimental Design :

  • Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and pH ranges (2–12) for 1–4 weeks. Monitor degradation via HPLC-UV.
  • Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life under standard conditions.
  • Degradation Product Identification : Use LC-MS/MS to characterize breakdown products and propose degradation pathways .

Q. What theoretical frameworks guide the investigation of its biological activity mechanisms?

  • Integration with Theory :

  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., methyl groups) with observed bioactivity using regression models.
  • Molecular Docking : Map the compound’s interaction with target proteins (e.g., enzymes in pteridine metabolism) to hypothesize inhibition mechanisms.
  • Systems Biology : Embed findings into broader metabolic or signaling networks using pathway analysis tools like KEGG or Reactome .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.